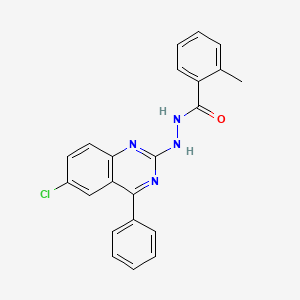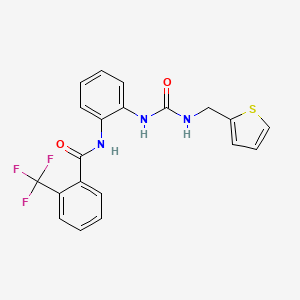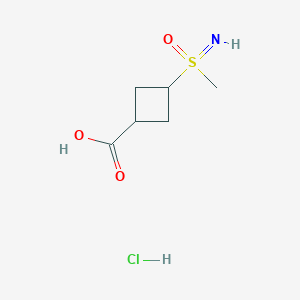![molecular formula C22H27N5O3 B2781210 6-(3-Ethoxypropyl)-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione CAS No. 878422-05-0](/img/structure/B2781210.png)
6-(3-Ethoxypropyl)-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its molecular formula C22H27N5O3. The structure includes various functional groups, including an ethoxypropyl group, a methylphenyl group, and a purinoimidazole dione group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (409.49) and its molecular formula (C22H27N5O3). Other properties such as density, melting point, and boiling point were not found in the search results .Applications De Recherche Scientifique
Urease Inhibition
Urease is an enzyme responsible for various health issues, including kidney stone formation, hepatic coma, and peptic ulcers. Researchers have explored urease inhibitors to mitigate these conditions. The compound could potentially serve as a potent anti-urease agent. Its inhibitory activity against jack bean urease (JBU) has been evaluated, with an IC50 range of 0.0019 ± 0.0011 to 0.0532 ± 0.9951 μM . This property makes it relevant for therapeutic applications targeting urease-related disorders.
Dinucleating Ligands
The compound’s structure suggests it could act as a dinucleating ligand. Dinucleating ligands coordinate with similar or dissimilar metal ions to form dinuclear complexes. These complexes mimic metalloenzyme active sites and have applications in catalysis, small molecule activation, and electronic properties studies . While further research is needed, this compound’s potential as a ligand warrants exploration.
Chemical Synthesis and Derivatives
The compound’s synthesis involves a three-step process starting from 2,6-bis(hydroxymethyl)-4-methylphenol. No protecting groups are required, and the conditions are mild . Researchers have also synthesized derivatives, such as compounds 2 and 3, which share the same ligand type as the original compound . Investigating modifications to the lateral chains and azomethine linkages may yield ligands with specific desired structures.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
6-(3-ethoxypropyl)-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-5-30-12-8-11-25-16(3)13-26-18-19(23-21(25)26)24(4)22(29)27(20(18)28)14-17-10-7-6-9-15(17)2/h6-7,9-10,13H,5,8,11-12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHGALMGBATRFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-4-(4-isopropoxyphenyl)-5-oxo-4,5,6,8,9,10,11,12-octahydrocyclohepta[b]pyrano[2'',3'':4',5']pyrido[2',3':4,5]thieno[3,2-e]pyridine-3-carbonitrile](/img/structure/B2781130.png)


![4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2781134.png)
![2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2781136.png)


![2-[[1-(2-Naphthalen-2-yloxyacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2781139.png)
![N-(3,4-dichlorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2781144.png)


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide](/img/structure/B2781149.png)
![7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2781150.png)